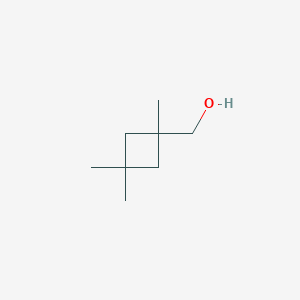

(1,3,3-Trimethylcyclobutyl)methanol

Description

(1,3,3-Trimethylcyclobutyl)methanol is a cyclobutane derivative featuring a methanol group attached to a 1,3,3-trimethyl-substituted cyclobutane ring. These compounds are of interest in organic synthesis, pharmaceuticals, and materials science due to their unique steric and electronic properties derived from the cyclobutane framework .

Propriétés

IUPAC Name |

(1,3,3-trimethylcyclobutyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-7(2)4-8(3,5-7)6-9/h9H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATDDHIVGCOKFDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)(C)CO)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (1,3,3-Trimethylcyclobutyl)methanol can be achieved through several methods. One common approach involves the hydroboration-oxidation of 1,3,3-trimethylcyclobutene. The reaction proceeds as follows:

Hydroboration: 1,3,3-Trimethylcyclobutene is treated with diborane (B2H6) to form the corresponding trialkylborane.

Oxidation: The trialkylborane is then oxidized using hydrogen peroxide (H2O2) in the presence of a base, such as sodium hydroxide (NaOH), to yield (1,3,3-Trimethylcyclobutyl)methanol.

Industrial Production Methods: Industrial production of (1,3,3-Trimethylcyclobutyl)methanol typically involves the same hydroboration-oxidation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: (1,3,3-Trimethylcyclobutyl)methanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form the corresponding ketone or carboxylic acid.

Reduction: It can be reduced to form the corresponding alkane.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents for substitution reactions include thionyl chloride (SOCl2) and phosphorus tribromide (PBr3).

Major Products Formed:

Oxidation: The major products include (1,3,3-Trimethylcyclobutyl)ketone and (1,3,3-Trimethylcyclobutyl)carboxylic acid.

Reduction: The major product is 1,3,3-Trimethylcyclobutane.

Substitution: The major products include (1,3,3-Trimethylcyclobutyl)chloride and (1,3,3-Trimethylcyclobutyl)bromide.

Applications De Recherche Scientifique

(1,3,3-Trimethylcyclobutyl)methanol has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: It is studied for its potential biological activity and interactions with various enzymes and receptors.

Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of (1,3,3-Trimethylcyclobutyl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with biological molecules. Its unique structure may enable it to bind to specific enzymes or receptors, influencing their activity and leading to various biological effects.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of (1,3,3-Trimethylcyclobutyl)methanol, highlighting differences in substituents, molecular weights, and functional groups:

Key Observations:

Amino Groups: (1-Amino-3-methylcyclobutyl)methanol introduces basicity, making it suitable for peptide coupling or coordination chemistry. Fluorine Substitution: Fluorinated derivatives (e.g., 3,3-difluoro analogs ) often show enhanced metabolic stability, a desirable trait in drug design.

Physical State: While the target compound’s physical state is unspecified, [1-(trifluoromethyl)cyclobutyl]methanol is reported as a liquid at 4°C , suggesting that bulky substituents may lower melting points.

Activité Biologique

(1,3,3-Trimethylcyclobutyl)methanol is a compound that has garnered attention for its potential biological activities and interactions with various biological systems. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

(1,3,3-Trimethylcyclobutyl)methanol is characterized by a cyclobutane ring with three methyl substituents and a hydroxyl group. Its molecular formula is , and it can be synthesized through hydroboration-oxidation reactions starting from 1,3,3-trimethylcyclobutene. The unique arrangement of the methyl groups contributes to its distinct chemical properties and biological interactions.

The biological activity of (1,3,3-Trimethylcyclobutyl)methanol is primarily attributed to its ability to interact with specific enzymes and receptors. The hydroxyl group enables the compound to engage in hydrogen bonding, which is crucial for binding to various biological targets. This interaction can lead to modulation of enzymatic activity or receptor signaling pathways.

Key Mechanisms

- Enzyme Interaction : The compound may act as a substrate or inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Binding : Its structure allows it to bind to receptors that regulate physiological processes.

Biological Activity Studies

Research has indicated that (1,3,3-Trimethylcyclobutyl)methanol exhibits various biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes.

- Anti-inflammatory Effects : In vitro studies have demonstrated that (1,3,3-Trimethylcyclobutyl)methanol can reduce the production of pro-inflammatory cytokines in immune cells.

Case Studies

| Study | Findings | Reference |

|---|---|---|

| Study 1 | Demonstrated antimicrobial effects against E. coli and S. aureus | |

| Study 2 | Showed reduced cytokine production in LPS-stimulated macrophages | |

| Study 3 | Investigated enzyme inhibition in metabolic pathways |

Comparative Analysis

When compared to similar compounds such as cyclobutanol and (1,2,2-trimethylcyclobutyl)methanol, (1,3,3-Trimethylcyclobutyl)methanol displays unique biological activities likely due to its specific structural features. The presence of multiple methyl groups enhances its lipophilicity, potentially influencing its bioavailability and interaction with lipid membranes.

Research Applications

The potential applications of (1,3,3-Trimethylcyclobutyl)methanol in scientific research are diverse:

- Drug Development : Its unique properties make it a candidate for further investigation in drug formulation.

- Biochemical Research : It serves as a valuable tool for studying enzyme mechanisms and receptor interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.